2-Bromo-1-phenyl-pentan-1-one
Overview
Description
2-Bromo-1-phenyl-pentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Lithiation Reactions : 2-Bromo-1-phenyl-pentan-1-one is involved in lithiation reactions. For instance, lithiation of 2-bromo-1,1-diphenylethene with n-butyllithium or tert-butyllithium/tetramethylethylenediamine (TMEDA) in pentane at -100 °C effects a halogen-lithium exchange (Korneev & Kaufmann, 2002).
Role in Synthesis of Pyrazoles : The compound is used in the synthesis of substituted pyrazoles. For example, treatment of 1-phenyl-2-bromo-2-arylhydrazonoethanone with sodium etiolates of various compounds in ethanol produces substituted pyrazoles (Shawali & Abdelhamid, 1976).
Synthesis of Aminomethyloxy Derivatives : It's used in the preparation of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. The starting material is synthesized via the reaction of 1–propanethiol with 1–bromopentan–2–ol (Dzhafarov et al., 2010).
Spectroscopy and Material Science
Vibrational Analysis : The compound is studied in vibrational spectroscopy. For example, infrared and Raman spectra were obtained for branched-chain bromides including 3-bromomethylpentane, showing rotational isomerism (Crowder & Jalilian, 1978).
Complex Formation in Chemistry : It's involved in the formation of complexes, as seen in the synthesis and properties of complexes involving benzimidazole and phenolic residues (Crane & Fenton, 1991).
Molecular Studies and Reactions
Study of Reaction Mechanisms : The compound plays a role in studying the mechanisms of various chemical reactions. For example, a theoretical study on the thermal rearrangements of related compounds provides insights into reaction mechanisms and kinetics (Bozkaya & Özkan, 2012).
Isomer Separation : It's used in isomer separation research, such as in the separation of haloalkane isomers using solid supramolecular adsorption material (Wu et al., 2022).
Mechanism of Action
Target of Action
2-Bromo-1-phenyl-pentan-1-one, also known as bromovalerophenone, is an aromatic haloketone . It plays a crucial role as a precursor in the synthesis of α-PVP, a potent stimulant drug . Therefore, its primary targets would be the same as those of α-PVP.
Biochemical Pathways
The compound is involved in the synthesis of various compounds with diverse applications . It is synthesized through a reaction involving phenylpentanone and sodium bromide, followed by the addition of hydrochloric acid and hydrogen peroxide . The Grignard reaction, a pivotal organic chemical process, involves the interaction between a Grignard reagent and a ketone compound .
Pharmacokinetics
Its physico-chemical properties, such as solubility and density, can impact its bioavailability . It has a density of 1.3 g/mL and is slightly soluble in chloroform and methanol . Its solubility in water is 31.97 mg/L at 25 °C .
Result of Action
Research has revealed that 2-bromo-1-phenyl-1-pentanone exhibits notable antimicrobial activity against a wide range of bacteria and fungi .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemical substances in its environment . Additionally, its storage conditions can impact its stability . It should be stored in a dry, cool place, away from fire sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-1-phenyl-pentan-1-one are not extensively documented in the available scientific literature. It is known to be highly reactive due to the presence of both an aromatic hydrocarbon group and a carbonyl group . This makes it a crucial intermediate in the synthesis of various compounds .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cellular processes. For example, some compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be highly reactive, which suggests that it may interact with various biomolecules in the cell . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-bromo-1-phenylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFMNXQYSTQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443789 | |
Record name | 2-bromo-1-phenyl-pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-31-2 | |
Record name | 2-bromo-1-phenyl-pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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